molecular formula C13H12N2O4 B5790672 2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide

2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide

Cat. No.: B5790672
M. Wt: 260.24 g/mol
InChI Key: QAXUCUPHIUIIED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-methylfuran-3-carboxylic acid with 4-methyl-3-nitroaniline under specific reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The furan ring’s presence enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy as an antimicrobial agent .

Comparison with Similar Compounds

2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide can be compared with other furan derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-(4-methyl-3-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-3-4-10(7-12(8)15(17)18)14-13(16)11-5-6-19-9(11)2/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXUCUPHIUIIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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